3,6,7-Trimethyl-2,6-octadien-1-ol
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Overview
Description
3,6,7-Trimethyl-2,6-octadien-1-ol is an organic compound with the molecular formula C11H20O. It is a type of alcohol that features a double bond and multiple methyl groups, making it a member of the terpenoid family. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6,7-Trimethyl-2,6-octadien-1-ol can be synthesized through various methods. One common approach involves the use of reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .
Industrial Production Methods
Industrial production of this compound often involves the separation and purification of the compound using advanced chromatographic techniques. These methods ensure high purity and yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3,6,7-Trimethyl-2,6-octadien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halides or esters.
Scientific Research Applications
3,6,7-Trimethyl-2,6-octadien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,6,7-Trimethyl-2,6-octadien-1-ol involves its interaction with various molecular targets and pathways. It can act as an antimicrobial agent by disrupting the cell membranes of microorganisms, leading to cell lysis and death . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Geraniol: 3,7-Dimethyl-2,6-octadien-1-ol, known for its rose-like scent and used in perfumes and flavorings.
Nerol: The cis-isomer of geraniol, also used in fragrances and flavorings.
Linalool: A naturally occurring terpene alcohol found in many flowers and spice plants, used in cosmetics and cleaning products.
Uniqueness
3,6,7-Trimethyl-2,6-octadien-1-ol is unique due to its specific arrangement of methyl groups and double bonds, which contribute to its distinct aroma and chemical properties. Unlike geraniol and nerol, which have similar structures but different isomeric forms, this compound offers unique reactivity and applications in various fields .
Properties
CAS No. |
42933-32-4 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(2E)-3,6,7-trimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)11(4)6-5-10(3)7-8-12/h7,12H,5-6,8H2,1-4H3/b10-7+ |
InChI Key |
JEKZWFRYLQPVTR-JXMROGBWSA-N |
Isomeric SMILES |
CC(=C(C)CC/C(=C/CO)/C)C |
Canonical SMILES |
CC(=C(C)CCC(=CCO)C)C |
Origin of Product |
United States |
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